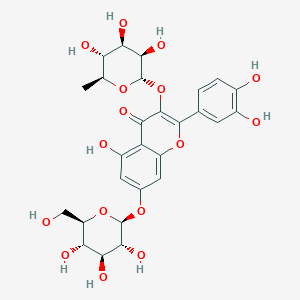
Quercetin 3-rhamnoside 7-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quercetin 3-rhamnoside 7-glucoside is a flavonoid glycoside, a type of polyphenolic compound found in various plants. It is a derivative of quercetin, which is known for its antioxidant, anti-inflammatory, and anticancer properties. This compound is commonly found in fruits, vegetables, and certain herbs, contributing to their health benefits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3-rhamnoside 7-glucoside typically involves the glycosylation of quercetin. One common method is the enzymatic glycosylation using UDP-glucose as a donor and quercetin as an acceptor . This reaction is catalyzed by specific glycosyltransferases, such as quercetin 3-O-rhamnoside-glucosyltransferase .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification. Techniques such as chromatography are used to isolate the compound from plant extracts .
化学反応の分析
Types of Reactions: Quercetin 3-rhamnoside 7-glucoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Glycosylation and other substitution reactions can modify its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Enzymatic glycosylation using UDP-glucose and specific glycosyltransferases.
Major Products: The major products formed from these reactions include various glycosides and aglycones, depending on the specific reaction conditions .
科学的研究の応用
Introduction to Quercetin 3-Rhamnoside 7-Glucoside
This compound, also known as quercetin 3-O-rhamnoside-7-O-glucoside, is a flavonoid glycoside that exhibits a variety of biological activities. Its molecular formula is C27H30O16 and it is characterized by the presence of rhamnose and glucose moieties attached to the quercetin backbone. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antioxidant, anti-inflammatory, antiviral, and anticancer research.
Antioxidant Activity
Quercetin derivatives, including this compound, are recognized for their potent antioxidant properties. Studies have shown that:
- Mechanisms : The antioxidant activity can be attributed to various mechanisms such as Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss-Electron Transfer (SPLET) .
- Comparative Potency : In comparative studies, quercetin exhibits stronger antioxidant activity than its glucosides, but the glycosides still demonstrate significant protective effects against oxidative stress .
Anti-inflammatory Effects
Research indicates that this compound possesses substantial anti-inflammatory properties:
- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases such as arthritis .
- Case Studies : Clinical studies have highlighted its efficacy in reducing inflammation markers in patients with chronic inflammatory conditions .
Antiviral Properties
The compound has demonstrated antiviral activity against several viruses:
- In Vitro Studies : Quercetin derivatives have shown effectiveness against herpes simplex virus (HSV), dengue virus (DENV-2), and human immunodeficiency virus (HIV) .
- Potential Applications : Given its antiviral properties, further investigation into its use as a therapeutic agent for viral infections is warranted.
Anticancer Activity
This compound has been studied for its anticancer effects:
- Mechanisms : It promotes apoptosis in cancer cells and inhibits tumor growth through modulation of signaling pathways involved in cell proliferation .
- Research Findings : Various studies have documented its ability to hinder cancer cell migration and invasion, suggesting its potential role in cancer prevention and therapy .
Bioavailability and Metabolism
The bioavailability of quercetin glycosides is significantly higher than that of quercetin aglycone due to their enhanced solubility:
- Metabolic Pathways : Upon ingestion, quercetin undergoes extensive metabolism, resulting in various conjugated forms such as glucuronides and sulfates which are more readily absorbed by the body .
- Half-life : The in vivo half-life of quercetin derivatives ranges from 11 to 28 hours, indicating prolonged physiological effects following dietary intake .
Summary of Key Findings
作用機序
The mechanism of action of quercetin 3-rhamnoside 7-glucoside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: It induces apoptosis and inhibits the proliferation of cancer cells through various signaling pathways.
類似化合物との比較
Quercetin 3-O-glucoside (Isoquercitrin): Another glycoside of quercetin with similar antioxidant properties.
Quercetin 3-O-rhamnoside (Quercitrin): Similar in structure but differs in the glycosylation pattern.
Uniqueness: Quercetin 3-rhamnoside 7-glucoside is unique due to its dual glycosylation, which enhances its solubility and bioavailability compared to other quercetin glycosides . This dual glycosylation also contributes to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
17306-45-5 |
|---|---|
分子式 |
C27H30O16 |
分子量 |
610.52 |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)43-25-19(34)16-13(31)5-10(40-27-23(38)21(36)18(33)15(7-28)42-27)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27+/m0/s1 |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O |
同義語 |
Quercetin 3-α-L-rhamnopyranoside 7-β-D-glucopyranoside; 3-O-Rhamnosyl-7-O-glucosyl-quercetin; 7-O-β-D-Glucopyranosylquercetin 3-O-α-L-rhamnopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















